N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
Brand Name:
Vulcanchem
CAS No.:
112683-82-6
VCID:
VC20888119
InChI:
InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23)
SMILES:
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N
Molecular Formula:
C18H30N4O3
Molecular Weight:
350.5 g/mol
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
CAS No.: 112683-82-6
Cat. No.: VC20888119
Molecular Formula: C18H30N4O3
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112683-82-6 |
|---|---|
| Molecular Formula | C18H30N4O3 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
| Standard InChI | InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23) |
| Standard InChI Key | WLVKEMPFWNNMBZ-UHFFFAOYSA-N |
| SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
| Canonical SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator